![molecular formula C12H16O3 B13781236 4-Methyl-4-[(oxan-2-yl)oxy]cyclohexa-2,5-dien-1-one CAS No. 827033-40-9](/img/structure/B13781236.png)
4-Methyl-4-[(oxan-2-yl)oxy]cyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-4-[(oxan-2-yl)oxy]cyclohexa-2,5-dien-1-one is a chemical compound with a unique structure that includes a cyclohexa-2,5-dien-1-one core substituted with a 4-methyl group and an oxan-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-[(oxan-2-yl)oxy]cyclohexa-2,5-dien-1-one typically involves the reaction of cyclohexa-2,5-dien-1-one with an appropriate oxan-2-yloxy reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production of the compound. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the pure product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4-[(oxan-2-yl)oxy]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The oxan-2-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4-Methyl-4-[(oxan-2-yl)oxy]cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-4-[(oxan-2-yl)oxy]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Cyclohexa-2,5-dien-1-one: The parent compound without the methyl and oxan-2-yloxy substitutions.
4-Methylcyclohexa-2,5-dien-1-one: Similar structure but lacks the oxan-2-yloxy group.
4-[(Oxan-2-yl)oxy]cyclohexa-2,5-dien-1-one: Similar structure but lacks the methyl group.
Uniqueness
4-Methyl-4-[(oxan-2-yl)oxy]cyclohexa-2,5-dien-1-one is unique due to the presence of both the methyl and oxan-2-yloxy groups, which confer distinct chemical and physical properties
Properties
CAS No. |
827033-40-9 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
4-methyl-4-(oxan-2-yloxy)cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C12H16O3/c1-12(7-5-10(13)6-8-12)15-11-4-2-3-9-14-11/h5-8,11H,2-4,9H2,1H3 |
InChI Key |
XMCYYTAKTQIUFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC(=O)C=C1)OC2CCCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


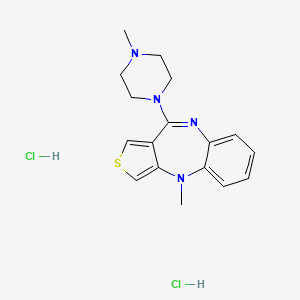
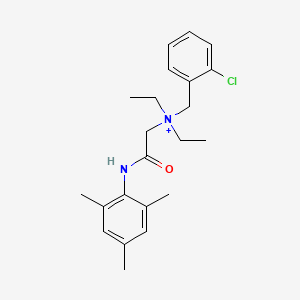

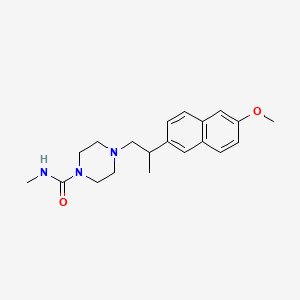
![2-Amino-2-(4-{[2-(methyloxy)ethyl]oxy}phenyl)acetamide](/img/structure/B13781176.png)
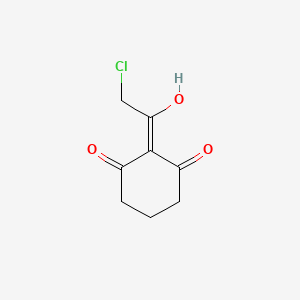


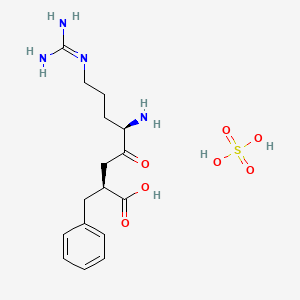
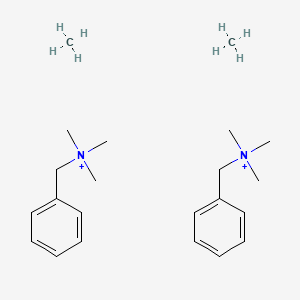

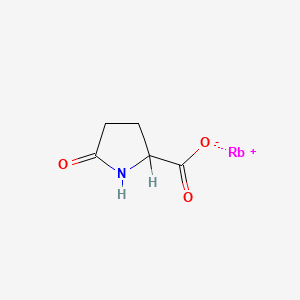
![[(4Z,5Z)-2,3-diacetyloxy-4,5-bis(phenylhydrazinylidene)pentyl] acetate](/img/structure/B13781229.png)

